molecular formula C16H13NO B1655479 3-Methyl-4-phenyl-2(1H)-quinolinone CAS No. 37118-75-5

3-Methyl-4-phenyl-2(1H)-quinolinone

Cat. No.: B1655479
CAS No.: 37118-75-5
M. Wt: 235.28 g/mol
InChI Key: WRXGEZLZGNKKGJ-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-2(1H)-quinolinone is a quinolinone derivative characterized by a methyl group at position 3 and a phenyl substituent at position 4 of the core heterocyclic structure. Quinolin-2(1H)-ones are widely studied due to their diverse biological activities, including antimicrobial, antiviral, and antiproliferative properties .

Properties

IUPAC Name

3-methyl-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16(11)18/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXGEZLZGNKKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346932
Record name 3-Methyl-4-phenyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37118-75-5
Record name 3-Methyl-4-phenyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-phenyl-1,2-dihydroquinolin-2-one
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Biological Activity

3-Methyl-4-phenyl-2(1H)-quinolinone (CAS No. 37118-75-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of 3-Methyl-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 2-methylquinolin-4(1H)-one with phenylacetaldehyde, followed by cyclization processes that yield the desired quinolinone structure. Various synthetic methodologies have been reported, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Properties

Numerous studies have reported the anticancer potential of 3-Methyl-4-phenyl-2(1H)-quinolinone. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), prostate cancer (PC-3), and lung fibroblast (MRC-5) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
3-Methyl-4-phenyl-2(1H)-quinolinoneMDA-MB-23110
PC-315
MRC-5>25

The growth inhibition observed in these studies indicates that the compound has a dose-dependent effect on cell viability, particularly in aggressive cancer types. For instance, at a concentration of 10 µM, cell viability in MDA-MB-231 cells decreased to less than 47% after exposure to the compound for 72 hours .

The mechanism underlying the anticancer activity of 3-Methyl-4-phenyl-2(1H)-quinolinone appears to involve the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. By inhibiting Hsp90, this compound may disrupt cancer cell proliferation and survival pathways, leading to apoptosis in tumor cells .

Additional Biological Activities

Beyond its anticancer properties, 3-Methyl-4-phenyl-2(1H)-quinolinone has shown promise in other biological areas:

  • Antimicrobial Activity : Some derivatives of quinolinones exhibit antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, warranting further investigation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of 3-Methyl-4-phenyl-2(1H)-quinolinone:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth compared to controls.
  • Safety Assessments : Toxicity studies indicate that while the compound shows promise as an anticancer agent, it can cause skin and eye irritation at higher concentrations, necessitating careful handling and formulation considerations .

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-4-phenyl-2(1H)-quinolinone has the molecular formula C15H13NC_{15}H_{13}N and features a fused bicyclic structure that enhances its interaction with biological targets. The methyl group at the 3-position and the phenyl group at the 4-position are crucial for its chemical reactivity and biological activity. This compound is primarily investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Anticancer Activity

Research indicates that quinolinone derivatives exhibit significant anticancer properties. 3-Methyl-4-phenyl-2(1H)-quinolinone has been studied for its effects on cancer cell lines, showing promise as an anticancer agent. In particular:

  • Mechanism of Action : The compound may influence cell proliferation and apoptosis pathways by interacting with specific enzymes and receptors involved in cancer progression.
  • Case Studies : Similar quinolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that 3-Methyl-4-phenyl-2(1H)-quinolinone could exhibit comparable effects .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-Methyl-4-phenyl-2(1H)-quinolinone is another area of interest. Quinolinones are known to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases:

  • Biological Screening : In vitro studies have shown that quinolinones can inhibit pro-inflammatory cytokines, indicating that 3-Methyl-4-phenyl-2(1H)-quinolinone may also possess similar anti-inflammatory capabilities.

Antimicrobial Activity

Quinolinones are recognized for their antimicrobial properties, including antibacterial and antifungal activities. Research into 3-Methyl-4-phenyl-2(1H)-quinolinone suggests:

  • Potential Applications : The compound could be explored for its efficacy against various microbial strains, which is vital in addressing antibiotic resistance issues .

Solid-phase Synthesis

This method allows for high-throughput screening and efficient synthesis of quinolinone derivatives:

  • Process Overview : The solid-phase synthesis involves immobilizing reactants on a solid support to facilitate reactions while simplifying purification steps. High yields (>80%) and purity (>90%) can be achieved using this method .

Chemical Reactions

Various chemical reactions can be employed to synthesize this compound, often requiring careful control of reaction conditions to optimize yield and purity:

Reaction MethodDescription
Friedländer ReactionCombines an aniline derivative with a ketone to form quinoline derivatives.
Condensation ReactionsInvolves the reaction of carbonyl compounds with amines to form the quinoline structure.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Methyl-4-phenyl-2(1H)-quinolinone, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-MethylquinolineMethyl group at position 2Simpler structure; less substitution diversity
4-AminoquinolineAmino group at position 4Exhibits different biological activities
6-ChloroquinolineChlorine substituent at position 6Enhanced lipophilicity; potential for different reactivity

The distinct combination of substituents in 3-Methyl-4-phenyl-2(1H)-quinolinone imparts unique chemical reactivity and biological properties compared to these similar compounds.

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinolinone derivatives exhibit varied bioactivities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity Antimicrobial Activity: Compounds with bulky substituents, such as 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (), show moderate antimicrobial activity, likely due to enhanced hydrogen bonding (OH and NH groups) and planar aromaticity . In contrast, 3-Methyl-4-phenyl-2(1H)-quinolinone lacks polar groups, which may reduce water solubility but improve lipid bilayer penetration. Antiviral Potential: Prenylated derivatives (e.g., 3-(3-Methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-2(1H)-quinolinone) exhibit antiviral activity, suggesting lipophilic groups enhance target binding in viral enzymes . The phenyl group in 3-Methyl-4-phenyl-2(1H)-quinolinone may mimic this effect.

Role of Halogen and Hydroxy Groups Chloro and Fluoro Substituents: 4-Chloro-3-formyl-1-methyl-2(1H)-quinolinone () and 3-fluoro-4-methylquinolin-2(1H)-one () highlight the importance of halogenation for reactivity and target affinity. Fluorine’s electronegativity improves metabolic stability, while chlorine enhances electrophilicity for covalent bonding . Hydroxy Groups: 4-Hydroxy-3-phenylquinolin-2(1H)-one () demonstrates antioxidant activity, attributed to radical scavenging via the phenolic -OH group. The absence of a hydroxy group in 3-Methyl-4-phenyl-2(1H)-quinolinone may limit such activity but could reduce toxicity .

Synthetic Accessibility Derivatives like 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones () are synthesized via click chemistry, emphasizing modular approaches for diversification. Similarly, 3-Methyl-4-phenyl-2(1H)-quinolinone could be synthesized through condensation reactions (e.g., aldehyde + aniline derivatives, as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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